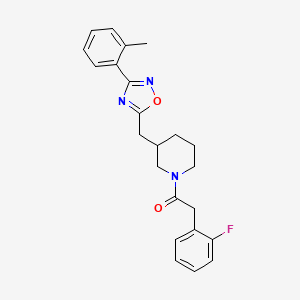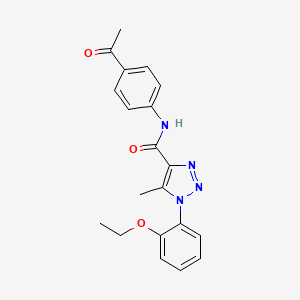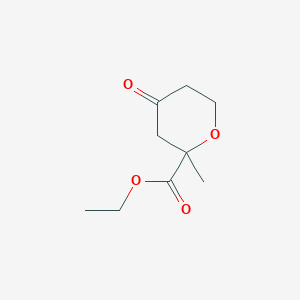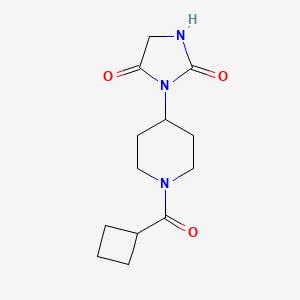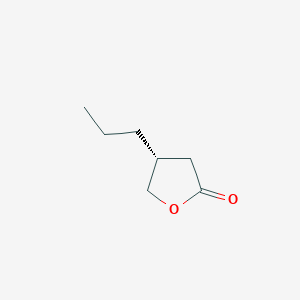
(R)-4-Propyldihydrofuran-2(3H)-one
Overview
Description
(-)-4-Propyldihydrofuran-2(3H)-one, also known as 4-PDH, is a compound that has been studied extensively for its potential applications in various scientific research fields. It is a member of the dihydrofuran class of compounds and has been found to possess a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Compounds
(R)-4-Propyldihydrofuran-2(3H)-one is utilized as a starting material for synthesizing various novel compounds. For instance, it has been used in the preparation of dibenzylbutyrolactone derivatives, serving as analogues of dimethylmatairesinol (Alizadeh, Foroumadi, Kobarfard, Saeedi, & Shafiee, 2015).
Catalysis and Chemical Reactions
The compound plays a role in catalyzed reactions, such as Rh(III)-catalyzed C-H activation and annulation, contributing to the efficient synthesis of specific isochroman-1-ones starting from optically pure propargyl alcohols (Wang, Qi, Sun, Zhang, & Li, 2013).
Applications in Organic Chemistry
In organic chemistry, (R)-4-Propyldihydrofuran-2(3H)-one is used in various synthesis processes. For instance, it is involved in the preparation of compounds like 2-benzofuranmethamines and other benzofuran derivatives, showcasing its utility in creating structurally diverse organic molecules (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).
Development of Biologically Active Compounds
This compound is a key building block in the synthesis of biologically active compounds, particularly those containing pyrimidine and pyridazine structural fragments. Its versatility in reactions allows for the development of new molecules with potential biological activity (Aniskova, Grinev, & Yegorova, 2017).
Synthesis of Chiral Compounds
(R)-4-Propyldihydrofuran-2(3H)-one also finds application in the synthesis of chiral compounds, as seen in the creation of (R)‐(−)‐Rhododendrol through a chemoenzymatic process involving palladium-catalyzed reactions (Boffi, Cacchi, Ceci, Cirilli, Fabrizi, Prastaro, Niembro, Shafir, & Vallribera, 2011).
Exploration of New Chemical Reactions
It is used to explore new classes of chemical reactions, like the synthesis of isochromene derivatives through metal carbene precursors (Ren, Lang, Lin, Lu, & Wang, 2017).
Mechanism of Action
Target of Action
The primary target of ®-4-Propyldihydrofuran-2(3H)-one is the synthesis of the active ingredient Brivaracetam , an antiepileptic drug . Brivaracetam belongs to the racetam family and is the n-propyl derivative of levetiracetam .
Mode of Action
®-4-Propyldihydrofuran-2(3H)-one interacts with its target through a series of chemical reactions. It is used as a key intermediate in the diastereoselective synthesis of Brivaracetam . The presence of the aliphatic chain in Brivaracetam gives it greater hydrophobic properties, which are responsible for a more rapid passage through the blood-brain barrier .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of Brivaracetam. The process for the asymmetric synthesis of ®-4-propyldihydrofuran-2(3H)-one starts with trans-2-hexen-l-al and nitromethane . The stereocentre is generated for the first time by an organocatalytic method .
Pharmacokinetics
It is known that the compound is a yellow oily liquid, slightly soluble in chloroform, methanol, and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of ®-4-Propyldihydrofuran-2(3H)-one is the production of Brivaracetam, an active ingredient with antiepileptic properties . Brivaracetam has a more efficient pharmacological action on the nervous system than its predecessor, levetiracetam .
Action Environment
The action of ®-4-Propyldihydrofuran-2(3H)-one can be influenced by environmental factors. For instance, the compound needs to be stored at 2-8°C . Additionally, the process for its asymmetric synthesis is highly economical and industrially scalable, and has a very low environmental impact .
properties
IUPAC Name |
(4R)-4-propyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTUTJMZAZZKAZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Propyldihydrofuran-2(3H)-one | |
CAS RN |
63095-51-2 | |
| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063095512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-4-PROPYLDIHYDROFURAN-2(3H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP4GE5VL92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




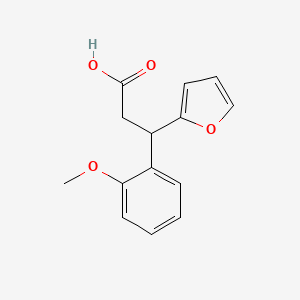
![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)


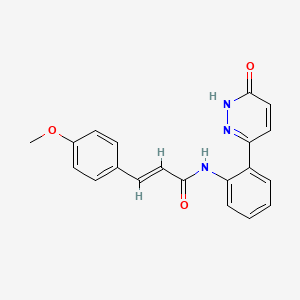
![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2943190.png)
![[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2943192.png)
